N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves a multi-step process:
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Formation of the Ethoxyphenyl Intermediate: : The initial step involves the preparation of the 2-ethoxyphenyl intermediate. This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
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Synthesis of the Furan-2-yl Intermediate: : The furan-2-yl intermediate is synthesized by reacting furfural with a suitable amine to form a Schiff base, followed by reduction to yield the furan-2-yl amine.
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Thiomorpholine Derivative Formation: : The thiomorpholine derivative is prepared by reacting thiomorpholine with an appropriate alkylating agent.
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Oxalamide Formation: : The final step involves the condensation of the ethoxyphenyl intermediate, the furan-2-yl intermediate, and the thiomorpholine derivative with oxalyl chloride to form the desired oxalamide compound. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring and the thiomorpholine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the oxalamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used to introduce substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and thiomorpholine moiety.
Reduction: Amines derived from the reduction of the oxalamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, which could be investigated for therapeutic applications.
Medicine
In medicinal chemistry, this compound could be studied for its pharmacological properties. Its unique structure may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiomorpholine moieties could play a role in binding to these targets, while the oxalamide group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(2-(thiophen-2-yl)-2-thiomorpholinoethyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-piperidinoethyl)oxalamide
Uniqueness
N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the combination of its ethoxyphenyl, furan, and thiomorpholine moieties This specific arrangement of functional groups may confer distinct chemical and biological properties, setting it apart from similar compounds
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-26-17-7-4-3-6-15(17)22-20(25)19(24)21-14-16(18-8-5-11-27-18)23-9-12-28-13-10-23/h3-8,11,16H,2,9-10,12-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSLUAPOXOGGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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